Synthesis of Axitinib Analogue 1: An In-depth Technical Guide
Synthesis of Axitinib Analogue 1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of "Axitinib analogue 1," identified as N-methyl-2-(3-((5-methyl-1H-pyrrol-2-yl)diazenyl)-1H-indazol-6-ylthio)benzamide. This analogue is a derivative of the potent tyrosine kinase inhibitor Axitinib, where the characteristic (E)-2-(pyridin-2-yl)vinyl moiety is replaced by a 5-methyl-1H-pyrrol-2-yl)diazenyl group. This modification can influence the compound's pharmacokinetic and pharmacodynamic properties, making it a subject of interest in drug discovery and development.
This document details the synthetic pathway, experimental protocols, and quantitative data associated with the synthesis of this analogue. Furthermore, it provides a visualization of the experimental workflow and the relevant biological signaling pathway to offer a holistic understanding for researchers in the field.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of Axitinib analogue 1.
| Parameter | Value | Reference |
| Compound Name | N-methyl-2-(3-((5-methyl-1H-pyrrol-2-yl)diazenyl)-1H-indazol-6-ylthio)benzamide | [1] |
| Molecular Formula | C₂₂H₂₀N₆OS | [1] |
| Molecular Weight | 416.50 g/mol | Calculated |
| Appearance | Light-yellow powder | [1] |
| Yield | 15% | [1] |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 13.33 (s, 1H), 11.84 (s, 1H), 8.37 (d, J = 4.48 Hz, 1H), 8.24 (d, J = 8.52 Hz, 1H), 7.50 (s, 1H), 7.46–7.44 (m, 1H), 7.30–7.22 (m, 2H), 7.14 (d, J = 12 Hz, 1H), 7.01 (d, J = 7.64 Hz, 1H), 6.83 (s, 1H), 6.08 (s, 1H), 2.73 (d, J = 4.48 Hz, 3H), 2.25 (s, 3H). | [1] |
| HRMS (ESI) | m/z calculated for C₂₂H₂₁N₆OS [M+H]⁺: 417.1525, found: 417.1521. | [1] |
Experimental Protocols
The synthesis of Axitinib analogue 1 is a multi-step process involving the initial synthesis of a key intermediate, N-methyl-2-((3-amino-1H-indazol-6-yl)thio)benzamide, followed by a diazotization reaction and subsequent azo coupling with 2-methyl-1H-pyrrole.
Synthesis of Intermediate: N-methyl-2-((3-amino-1H-indazol-6-yl)thio)benzamide
A detailed experimental protocol for the synthesis of this specific intermediate is not provided in the primary reference. However, it can be synthesized through a multi-step process starting from commercially available materials, likely involving the construction of the indazole ring system, introduction of the amino group at the 3-position, and a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction to introduce the N-methylbenzamide thioether at the 6-position.
Synthesis of Axitinib Analogue 1 via Diazotization and Azo Coupling (General Procedure)
This procedure is based on the general method described for the synthesis of a series of Axitinib analogues[1].
Materials:
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N-methyl-2-((3-amino-1H-indazol-6-yl)thio)benzamide
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Hydrochloric acid (HCl)
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Sodium nitrite (B80452) (NaNO₂)
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2-methyl-1H-pyrrole
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Water (H₂O)
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Dichloromethane (B109758) (CH₂Cl₂)
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Methanol (B129727) (MeOH)
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Silica (B1680970) gel for column chromatography
Procedure:
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Diazotization:
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Dissolve N-methyl-2-((3-amino-1H-indazol-6-yl)thio)benzamide in an aqueous solution of hydrochloric acid.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add an aqueous solution of sodium nitrite dropwise to the cooled solution while maintaining the temperature below 5 °C.
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Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure the complete formation of the diazonium salt.
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Azo Coupling:
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In a separate flask, dissolve 2-methyl-1H-pyrrole (1.0 equivalent) in an appropriate solvent (e.g., water or a mixture of water and a miscible organic solvent).
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Cool this solution to 0-5 °C.
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Slowly add the freshly prepared diazonium salt solution to the solution of 2-methyl-1H-pyrrole while maintaining the temperature at 0-5 °C.
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Allow the reaction mixture to stir at 0-5 °C for a specified time and then let it warm to room temperature and stir until the reaction is complete (monitored by TLC).
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Work-up and Purification:
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Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
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Extract the product with an organic solvent such as dichloromethane.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a mixture of dichloromethane and methanol (e.g., 20:1 v/v) as the eluent to afford the pure N-methyl-2-(3-((5-methyl-1H-pyrrol-2-yl)diazenyl)-1H-indazol-6-ylthio)benzamide as a light-yellow powder.
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Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of Axitinib analogue 1.
Caption: Synthetic workflow for Axitinib analogue 1.
VEGFR-2 Signaling Pathway
Axitinib and its analogues are known to target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. The following diagram depicts a simplified overview of the VEGFR-2 signaling pathway.
Caption: Simplified VEGFR-2 signaling pathway.
